molecular formula C5H6N2O B596475 5-methylpyridazin-3(4H)-one CAS No. 1207175-12-9

5-methylpyridazin-3(4H)-one

Cat. No.: B596475
CAS No.: 1207175-12-9
M. Wt: 110.116
InChI Key: UTFJNHLFIUKNCF-UHFFFAOYSA-N
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Description

5-methylpyridazin-3(4H)-one is an organic compound belonging to the pyridazine family Pyridazines are aromatic, heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylpyridazin-3(4H)-one typically involves the condensation of hydrazines with 1,4-diketones or 4-ketoacids. One common method is the reaction of methylhydrazine with 3-oxo-3-phenylpropanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-methylpyridazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

5-methylpyridazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-methylpyridazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with cell signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound of the pyridazine family, with a similar structure but lacking the methyl and keto groups.

    Pyrimidine: Another diazine isomer with nitrogen atoms at positions 1 and 3.

    Pyrazine: A diazine isomer with nitrogen atoms at positions 1 and 4.

Uniqueness

5-methylpyridazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the keto functionality enhances its reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

5-methyl-4H-pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFJNHLFIUKNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717340
Record name 5-Methylpyridazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-12-9
Record name 5-Methylpyridazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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